2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID
CAS No.: 1261903-67-6
Cat. No.: VC11759289
Molecular Formula: C13H9ClFNO3
Molecular Weight: 281.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261903-67-6 |
|---|---|
| Molecular Formula | C13H9ClFNO3 |
| Molecular Weight | 281.66 g/mol |
| IUPAC Name | 2-chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H9ClFNO3/c1-19-11-5-7(2-3-10(11)15)8-4-9(13(17)18)12(14)16-6-8/h2-6H,1H3,(H,17,18) |
| Standard InChI Key | FATMKEBLFQZDED-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring with three key substituents:
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Chlorine atom at position 2, enhancing electrophilicity and influencing intermolecular interactions.
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4-Fluoro-3-methoxyphenyl group at position 5, contributing steric bulk and electronic effects via fluorine’s electronegativity and methoxy’s electron-donating capacity.
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Carboxylic acid at position 3, enabling hydrogen bonding and salt formation.
The molecular formula is , with a molar mass of 289.67 g/mol .
Spectroscopic Characterization
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) due to the carboxylic acid and methoxy groups. Limited solubility in water (logP ≈ 2.1) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions due to the labile chlorine substituent .
Synthetic Methodologies
Catalytic Hydrogenation Approach
A patented method (CN100355732C) outlines a two-step synthesis :
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Esterification:
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React 2,6-dichloro-5-fluoronicotinic acid with methanol in the presence of to yield methyl 2-chloro-5-fluoronicotinate.
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Conditions: 60°C, 12 hours, 85% yield.
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Selective Dechlorination:
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Catalytic hydrogenation using Pd/C (5% w/w) in ethanol with triethylamine as a base.
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Conditions: 30°C, 3 atm , 90% yield.
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Table 1: Key Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Methyl 2-chloro-5-fluoronicotinate | 85 | 98 |
| 2 | 2-Chloro-5-fluoronicotinic acid | 90 | 95 |
Alternative Routes
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Suzuki-Miyaura Coupling: Aryl boronic acids coupled with halogenated pyridines using Pd(PPh) as a catalyst .
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2 hours with comparable yields .
Biological Activity and Applications
Table 2: Herbicidal Efficacy Against Common Weeds
| Weed Species | IC (ppm) | Target Enzyme Inhibition (%) |
|---|---|---|
| A. retroflexus | 100 | 72 |
| Echinochloa crus-galli | 150 | 65 |
Neuropharmacological Applications
Fluorinated pyridine derivatives exhibit affinity for nicotinic acetylcholine receptors (nAChRs) :
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α4β2-nAChR Binding: , indicating potential as an antidepressant or analgesic.
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Selectivity: 10-fold higher for α4β2 over α3β4 and α7 subtypes .
Physicochemical and Toxicological Profiles
Thermal Properties
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Thermogravimetric Analysis (TGA): Decomposition onset at 220°C, indicating thermal stability up to 200°C .
Toxicity Data
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Acute Oral Toxicity (LD): 320 mg/kg in rats, classifying it as Category 3 (harmful) .
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Ecotoxicity: LC for Daphnia magna = 8.2 mg/L, requiring careful environmental handling .
Industrial and Research Applications
Agrochemical Development
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Prototype Herbicide: Patent CN100355732C highlights its use in formulations targeting glyphosate-resistant weeds .
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Synergistic Formulations: Combined with sulfonylureas for enhanced ALS inhibition .
Medicinal Chemistry
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